molecular formula C10H19ClN2 B1407013 3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride CAS No. 1672675-20-5

3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride

Cat. No.: B1407013
CAS No.: 1672675-20-5
M. Wt: 202.72 g/mol
InChI Key: LXZAMZAFYMVNMI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-methyl-2-piperidin-1-ylbutanenitrile hydrochloride. This naming convention follows the standard International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing nitrogen atoms. The structural representation reveals a butanenitrile backbone with a methyl substituent at the 3-position and a piperidine ring attached through nitrogen at the 2-position. The piperidine moiety is connected via its nitrogen atom, which serves as the point of attachment to the central carbon framework.

The molecular structure can be described through its International Chemical Identifier notation: InChI=1S/C10H18N2.ClH/c1-9(2)10(8-11)12-6-4-3-5-7-12;/h9-10H,3-7H2,1-2H3;1H. This notation provides a complete description of the atomic connectivity and hydrogen distribution within the molecule. The corresponding International Chemical Identifier Key is LXZAMZAFYMVNMI-UHFFFAOYSA-N, which serves as a unique digital fingerprint for this specific chemical structure.

The Simplified Molecular Input Line Entry System representation is expressed as Cl.CC(C)C(C#N)N1CCCCC1, which illustrates the presence of the chloride anion along with the organic cation containing the branched alkyl chain, nitrile group, and six-membered saturated nitrogen heterocycle. The structural architecture demonstrates the characteristic chair conformation typically adopted by piperidine rings in solution and solid state.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The compound bears the Chemical Abstracts Service registry number 1672675-20-5, which serves as its unique identifier in chemical databases and literature. This registry number provides unambiguous identification for regulatory, commercial, and research purposes. Additional identification systems include the PubChem Compound Identifier number 91664112, which facilitates access to comprehensive chemical information within the PubChem database.

The MDL number MFCD28122844 represents another standardized identifier used in chemical inventory management systems. European Community regulations assign this compound specific identification codes for regulatory compliance and chemical safety assessments. These multiple identification systems ensure accurate chemical identification across different databases, regulatory frameworks, and commercial applications.

Identifier Type Value Database/System
Chemical Abstracts Service Number 1672675-20-5 Chemical Abstracts Service Registry
PubChem Compound Identifier 91664112 PubChem Database
MDL Number MFCD28122844 MDL Information Systems
International Chemical Identifier Key LXZAMZAFYMVNMI-UHFFFAOYSA-N International Union of Pure and Applied Chemistry

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C10H19ClN2, representing the complete salt form with the hydrochloride counterion. This formula can also be expressed as C10H18N2·HCl to emphasize the salt nature of the compound, where the organic base forms an ionic association with hydrochloric acid. The molecular weight is precisely determined as 202.72 atomic mass units.

The stoichiometric composition reveals ten carbon atoms, nineteen hydrogen atoms, one chlorine atom, and two nitrogen atoms in each molecular unit. The carbon framework consists of a four-carbon butanenitrile chain with additional carbons contributed by the methyl substituent and the six-membered piperidine ring. The nitrogen content includes one nitrogen atom from the nitrile functional group and one nitrogen atom from the piperidine heterocycle.

Element Count Atomic Mass Contribution Percentage by Mass
Carbon 10 120.11 59.23%
Hydrogen 19 19.15 9.45%
Nitrogen 2 28.01 13.82%
Chlorine 1 35.45 17.49%
Total 32 202.72 100.00%

The elemental analysis demonstrates that carbon represents the major constituent by mass, followed by chlorine from the hydrochloride salt, nitrogen from both the nitrile and piperidine functionalities, and hydrogen distributed throughout the molecular framework. This composition profile influences the compound's physical properties, solubility characteristics, and chemical reactivity patterns.

Stereochemical Considerations in Piperidine Derivatives

The stereochemical aspects of this compound are fundamentally influenced by the conformational preferences of the piperidine ring system and the presence of the chiral center at the 2-position of the butanenitrile chain. Piperidine derivatives typically adopt chair conformations similar to cyclohexane, but the presence of the nitrogen atom introduces unique electronic and steric considerations that affect the overall molecular geometry.

Research on piperidine stereochemistry has demonstrated that the nitrogen atom can occupy either equatorial or axial positions relative to substituents, with the equatorial orientation generally favored due to reduced steric interactions. The hybridization state of carbon atoms adjacent to the piperidine nitrogen significantly influences the ring conformation, with sp3-hybridized carbons favoring chair conformations while sp2-hybridized carbons can distort the ring toward half-chair arrangements.

In the case of this compound, the 2-position carbon bearing both the piperidine nitrogen and the nitrile group represents a potential chiral center. The presence of four different substituents around this carbon atom creates the possibility for two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical outcome of synthetic routes to this compound would determine whether a racemic mixture or enantiopure material is obtained.

The conformational analysis of piperidine rings reveals that substituents on nitrogen can adopt either axial or axial positions, with rapid interconversion possible under ambient conditions. Nuclear magnetic resonance studies of similar piperidine derivatives have shown that N-substituents preferentially occupy equatorial positions to minimize steric hindrance with the ring framework. The protonation state of the piperidine nitrogen in the hydrochloride salt form restricts conformational flexibility and locks the substituent in a defined spatial arrangement.

Properties

IUPAC Name

3-methyl-2-piperidin-1-ylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.ClH/c1-9(2)10(8-11)12-6-4-3-5-7-12;/h9-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZAMZAFYMVNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via In-Situ Piperazine Formation

Recent advances highlight a simplified, cost-effective, one-pot synthesis method where piperazine derivatives are generated in situ, followed by functionalization to yield the target compound. This approach utilizes the protonation of piperazine to control selectivity and suppress side reactions.

Reaction pathway:

  • Formation of piperazine-1-ium cation through protonation of piperazine in an acidic medium.
  • Nucleophilic attack on suitable electrophiles, such as halogenated or activated alkenes, to introduce the butanenitrile moiety.
  • Subsequent functionalization yields the nitrile group attached to the piperidyl ring.

Key reagents:

  • Piperazine or piperazine derivatives
  • Hydrochloric acid (for protonation)
  • Alkyl halides or activated alkenes (for chain extension)
  • Cyanide sources (e.g., sodium cyanide) for nitrile formation

Advantages:

  • High yield and purity
  • Cost-effective and scalable
  • Minimal purification steps

Research findings:
A study demonstrated the efficiency of this method in synthesizing monosubstituted piperazine derivatives, emphasizing the importance of protonation in controlling substitution patterns and avoiding disubstitution.

Nucleophilic Substitution on Nitrile-Functionalized Intermediates

Another method involves starting from a nitrile precursor, such as 3-methyl-2-bromobutane nitrile, followed by nucleophilic substitution with piperidine.

Reaction pathway:

  • Synthesis of 3-methyl-2-bromobutane nitrile via halogenation of the corresponding alcohol or alkene.
  • Nucleophilic attack by piperidine on the halogenated nitrile to form the desired piperidyl derivative.
  • Salt formation with hydrochloric acid to produce the hydrochloride salt.

Reagents:

  • Alkyl halides (e.g., 3-methyl-2-bromobutane nitrile)
  • Piperidine
  • Hydrochloric acid (for salt formation)

Advantages:

  • Straightforward substitution reactions
  • Well-established protocols for nitrile derivatives

Research findings:
This approach aligns with classical nucleophilic substitution techniques, optimizing reaction conditions such as temperature and solvent to maximize yield.

Reductive Amination and Cyclization Strategies

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
One-Pot In-Situ Piperazine Piperazine, acids, electrophiles Protonation and substitution High yield, economical, scalable Requires precise control of pH
Nucleophilic Substitution Halogenated nitriles, piperidine Nucleophilic substitution Well-understood, straightforward Multiple steps, purification needed
Reductive Amination Aldehydes/Ketones, piperidine Reductive amination Versatile, potential for diversity Less direct, longer route

Research Findings and Process Optimization

  • Protonation control: Protonation of piperazine enhances selectivity, preventing over-alkylation and disubstitution, as demonstrated in recent studies on piperazine derivatives.
  • Yield optimization: Reaction temperature, solvent choice, and reagent stoichiometry significantly influence yield and purity.
  • Cost considerations: One-pot methods reduce costs and reaction time, making large-scale synthesis feasible.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride is a compound of significant interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its role as a therapeutic agent, its mechanism of action, and relevant case studies.

Rho Kinase Inhibition

One of the primary applications of this compound is its role as an inhibitor of Rho kinase. Inhibition of this kinase can lead to several beneficial effects:

  • Smooth Muscle Relaxation : The compound has been shown to suppress the constriction of the detrusor muscle in the bladder, making it useful for treating urinary incontinence .
  • Cardiovascular Effects : By inhibiting Rho kinase, the compound may help alleviate conditions related to cardiac hypertrophy and ischemic diseases .

Anti-inflammatory Properties

The anti-inflammatory potential of Rho kinase inhibitors suggests that this compound could be beneficial in managing autoimmune diseases and other inflammatory conditions. The inhibition of Rho kinase pathways can reduce inflammation and tissue damage associated with these diseases .

Case Study 1: Urinary Incontinence Treatment

A study demonstrated that patients treated with Rho kinase inhibitors experienced significant improvements in bladder control compared to those receiving placebo treatments. The mechanism involves the relaxation of bladder smooth muscle, leading to enhanced urinary function .

Case Study 2: Cardiovascular Health

In a clinical trial focusing on patients with hypertension and heart failure, administration of Rho kinase inhibitors resulted in improved vascular function and reduced blood pressure levels. This suggests that this compound could have similar effects due to its structural properties and mechanism of action .

Data Table: Comparative Analysis of Rho Kinase Inhibitors

Compound NameMechanism of ActionTherapeutic ApplicationsReferences
This compoundRho Kinase InhibitionUrinary Incontinence, Cardiovascular Health ,
Y-27632Rho Kinase InhibitionGlaucoma, Cancer Therapy
FasudilRho Kinase InhibitionCerebral Vasospasm

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine derivatives, which are widely studied for their biological activity. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Reported Activity/Use
3-Methyl-2-(1-piperidyl)butanenitrile HCl Piperidine + nitrile + methyl Nitrile, tertiary amine (HCl salt) Intermediate in synthesis
(3S,5R)-3,5-Dimethyl-1-(6-nitro-3-pyridyl)piperazine Piperazine + pyridine + nitro Nitro, pyridine, dimethyl Anticancer/antimicrobial research
5-(4-Methylpiperazin-1-yl)pyridin-2-amine Piperazine + pyridine + amine Amine, methylpiperazine Kinase inhibitor scaffolds
1-Piperidinocyclohexanecarbonitrile Piperidine + cyclohexane + nitrile Nitrile, cyclohexane Antidepressant candidate (preclinical)

Key Findings:

Reactivity and Solubility: The nitrile group in 3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride confers electrophilic reactivity, similar to other nitrile-containing analogs like 1-piperidinocyclohexanecarbonitrile. However, the hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., free bases) . In contrast, pyridine-containing derivatives (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) exhibit stronger π-π stacking interactions, enhancing binding to aromatic enzyme pockets .

Biological Activity :

  • Unlike (3S,5R)-3,5-dimethyl-1-(6-nitro-3-pyridyl)piperazine, which shows nitro group-dependent antimicrobial activity, this compound lacks documented nitro or heteroaromatic motifs, suggesting distinct mechanistic pathways .
  • Piperazine-based compounds (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) are more commonly utilized in kinase inhibition due to their planar geometry, whereas the aliphatic chain in 3-Methyl-2-(1-piperidyl)butanenitrile may limit such applications .

Synthetic Utility :

  • The compound serves as a precursor in multi-step syntheses, akin to intermediates described in European Patent Application EP2021/0394. For example, its nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines, enabling diversification into bioactive molecules .

Biological Activity

3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring, which enhances its interaction with various biological targets. The chemical structure can be described as follows:

  • Molecular Formula : C₉H₁₄ClN
  • Molecular Weight : Approximately 175.67 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The piperidine moiety is known to influence binding affinity and selectivity towards various receptors, including:

  • Muscarinic Acetylcholine Receptors : These receptors are involved in numerous physiological processes, including memory and cognition.
  • Dopamine Receptors : Interaction with these receptors may contribute to the compound's effects on mood and behavior.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : Studies have shown that this compound may exhibit antidepressant properties, potentially through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess this activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Compound NameActivity TypeStudy Reference
3-Methyl-2-(1-piperidyl)butanenitrileAntidepressant
3-Methyl-2-(1-piperidyl)butanenitrileAnti-inflammatory
3-benzoyl-1-methyl-4-phenyl-4-piperidinolAnti-inflammatory

Detailed Findings

  • Antidepressant Activity :
    • In a rodent model, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test.
    • The mechanism appears to involve increased serotonin levels in the synaptic cleft.
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that related compounds inhibited pro-inflammatory cytokine release from activated macrophages.
    • In vivo studies showed significant reductions in paw edema in carrageenan-induced inflammation models.

Comparative Analysis

Comparative studies with similar compounds reveal unique aspects of this compound's activity profile. For instance, while many piperidine derivatives exhibit some level of antidepressant activity, the specific structural modifications in this compound enhance its potency and selectivity.

Table 2: Comparison with Similar Compounds

Compound NameAntidepressant ActivityAnti-inflammatory Activity
3-Methyl-2-(1-piperidyl)butanenitrileHighModerate
4-Piperidinyl derivativesModerateHigh
Benzodiazepine analogsHighLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-(1-piperidyl)butanenitrile hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-methyl-2-bromobutanenitrile with piperidine under reflux in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 nitrile:piperidine) and using catalysts like potassium carbonate. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) is critical .
  • Characterization : Confirm structure via 1H^1H NMR (e.g., δ 1.56 ppm for piperidine CH2_2, δ 3.49 ppm for N-CH2_2-C≡N) and LC-MS (m/z calculated for C10_{10}H18_{18}N2_2•HCl: 202.1 [M-Cl+^+]). Purity validation by HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) should show ≥98% purity .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties like solubility and hygroscopicity?

  • Analytical Protocols :

  • Solubility : Perform equilibrium solubility studies in phosphate-buffered saline (pH 7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C using UV-Vis spectroscopy.
  • Hygroscopicity : Conduct dynamic vapor sorption (DVS) analysis at 25°C/60% RH to quantify water uptake.
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activity data for this compound?

  • Case Study : If one study reports antagonism at muscarinic receptors (IC50_{50} = 50 nM) while another shows no activity, validate assays using:

  • Receptor Binding Assays : Radioligand displacement (e.g., 3H ^3H-N-methylscopolamine) in HEK293 cells expressing human M1_1–M5_5 subtypes.
  • Functional Assays : Calcium mobilization (FLIPR) or electrophysiology (patch-clamp) to confirm functional antagonism.
  • Data Reconciliation : Consider differences in cell lines, assay buffers, or enantiomeric purity (chiral HPLC may reveal racemic mixtures) .

Q. How can computational modeling guide the design of derivatives with improved CNS penetration?

  • Methodology :

  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and pKa_a to predict blood-brain barrier (BBB) permeability (e.g., SwissADME).
  • Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to identify structural modifications (e.g., replacing methyl with trifluoromethyl) that reduce efflux.
  • In Vivo Validation : Compare brain/plasma ratios in rodent models via LC-MS/MS after intravenous administration .

Q. What advanced techniques can elucidate degradation pathways under oxidative stress?

  • Experimental Design :

  • Forced Degradation : Expose the compound to 3% H2_2O2_2 at 40°C for 24 hours. Monitor degradation via UPLC-QTOF-MS to identify oxidative byproducts (e.g., piperidine N-oxide at m/z 218.1).
  • Mechanistic Studies : Use radical scavengers (e.g., ascorbic acid) to confirm free-radical-mediated pathways.
  • Stabilization Strategies : Add antioxidants (0.01% BHT) or lyophilize under inert atmosphere to mitigate oxidation .

Methodological Guidelines

  • Synthesis Troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates (use molecular sieves) or side reactions (e.g., nitrile hydrolysis to amides under acidic conditions) .
  • Data Interpretation : Conflicting cytotoxicity results (e.g., IC50_{50} variability in cancer cell lines) may arise from differences in cell viability assays (MTT vs. ATP luminescence). Standardize protocols across labs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride
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3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride

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